molecular formula C4H4ClN3O B1612695 2-Chloro-4-methoxy-1,3,5-triazine CAS No. 112667-87-5

2-Chloro-4-methoxy-1,3,5-triazine

Cat. No.: B1612695
CAS No.: 112667-87-5
M. Wt: 145.55 g/mol
InChI Key: KPEOKBQBLONYFS-UHFFFAOYSA-N
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Description

2-Chloro-4-methoxy-1,3,5-triazine is a heterocyclic compound belonging to the triazine family. Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. The compound’s structure consists of a triazine ring substituted with a chlorine atom at the second position and a methoxy group at the fourth position.

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . The hazard statements include H302 . Precautionary statements include P280, P305, P338, P351 .

Relevant Papers Several papers were found related to 2-Chloro-4-methoxy-1,3,5-triazine. One paper discusses the use of a triazine derivative as an organic phase change material . Another paper presents a study on 1,3,5-triazine chemistry in dehydrocondensation . Further analysis of these papers could provide more insights into the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-4-methoxy-1,3,5-triazine can be synthesized through various methods. One common approach involves the reaction of cyanuric chloride with methanol in the presence of a base such as sodium methoxide. The reaction typically occurs under controlled temperature conditions to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactors and optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques, such as recrystallization, ensures the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-methoxy-1,3,5-triazine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, the reaction with an amine can yield an amino-substituted triazine, while reaction with a thiol can produce a thio-substituted triazine .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-4-methoxy-1,3,5-triazine is unique due to its specific substitution pattern, which provides a balance of reactivity and stability. This makes it particularly useful as an intermediate in the synthesis of various functional compounds, especially in the fields of pharmaceuticals and agrochemicals .

Properties

IUPAC Name

2-chloro-4-methoxy-1,3,5-triazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4ClN3O/c1-9-4-7-2-6-3(5)8-4/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPEOKBQBLONYFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30591759
Record name 2-Chloro-4-methoxy-1,3,5-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30591759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112667-87-5
Record name 2-Chloro-4-methoxy-1,3,5-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30591759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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